3-甲基-N-(2-(3,4,5-三甲基-1H-吡唑-1-基)嘧啶-5-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)butanamide” is a complex organic compound. Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar pyrazole-bearing compounds has been reported. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar pyrazole-bearing compounds has been analyzed using techniques like elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving “3-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)butanamide” are not available, similar pyrazole-bearing compounds have been synthesized and evaluated for their antileishmanial and antimalarial activities .科学研究应用
- 利什曼原虫病是由利什曼原虫引起的,该原虫通过白蛉叮咬传播,影响着全球数百万人口。研究表明,一些联肼吡唑,包括我们感兴趣的化合物 (13),表现出有效的抗利什曼原虫活性。 化合物 13 表现出优异的抗前鞭毛体活性,超过了米替福新和两性霉素 B 脱氧胆酸盐等标准药物 .
- 分子对接研究:一项分子模拟研究证实了化合物 13 的体外抗前鞭毛体活性。 研究表明,该化合物在 Lm-PTR1 口袋中具有良好的结合模式,其特征是较低的结合自由能 .
- 化合物 14 和 15 来自相同的联肼吡唑系列,对伯氏疟原虫表现出显著的抑制效果。 化合物 15 抑制率达到 90.4%,突出了其作为抗疟剂的潜力 .
利什曼原虫病活性
抗疟活性
被忽视的热带病 (NTDs)
药物研发
结构表征
总之,3-甲基-N-(2-(3,4,5-三甲基-1H-吡唑-1-基)嘧啶-5-基)丁酰胺代表了对抗利什曼原虫病和疟疾的激动人心的途径。 其独特的特性使其成为解决这些挑战性疾病的持续努力中宝贵的补充 . 如果你需要更多信息或有其他问题,请随时询问! 😊
作用机制
未来方向
Pyrazole-bearing compounds, including “3-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)butanamide”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs.
属性
IUPAC Name |
3-methyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-9(2)6-14(21)18-13-7-16-15(17-8-13)20-12(5)10(3)11(4)19-20/h7-9H,6H2,1-5H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYEXCORQKYQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。